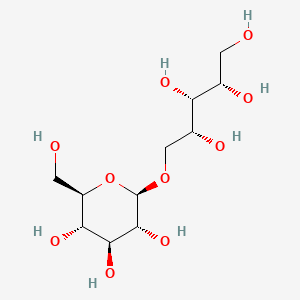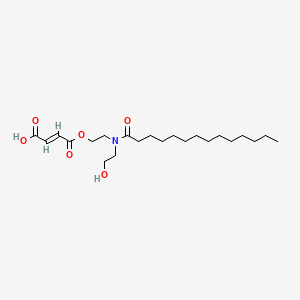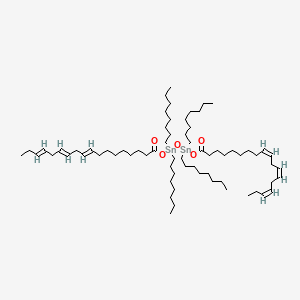
2-(2-Aminoethyl)-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Aminoethyl)-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole is a complex organic compound that features a unique combination of functional groups
Méthodes De Préparation
The synthesis of 2-(2-Aminoethyl)-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole typically involves multiple steps. The synthetic route often starts with the preparation of the imidazole ring, followed by the introduction of the aminoethyl group and the 3,5-dichlorophenylthio moiety. The reaction conditions usually require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Des Réactions Chimiques
2-(2-Aminoethyl)-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the imidazole ring or the phenylthio group.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group or the chlorinated phenyl ring, using reagents like sodium azide or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-(2-Aminoethyl)-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(2-Aminoethyl)-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds, while the phenylthio group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(2-Aminoethyl)-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole include other imidazole derivatives with different substituents. For example:
2-(2-Aminoethyl)-4-isopropyl-1-methyl-1H-imidazole: Lacks the 3,5-dichlorophenylthio group, which may result in different biological activity.
5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole: Lacks the aminoethyl group, affecting its ability to form hydrogen bonds.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Propriétés
Numéro CAS |
178979-73-2 |
|---|---|
Formule moléculaire |
C15H19Cl2N3S |
Poids moléculaire |
344.3 g/mol |
Nom IUPAC |
2-[5-(3,5-dichlorophenyl)sulfanyl-1-methyl-4-propan-2-ylimidazol-2-yl]ethanamine |
InChI |
InChI=1S/C15H19Cl2N3S/c1-9(2)14-15(20(3)13(19-14)4-5-18)21-12-7-10(16)6-11(17)8-12/h6-9H,4-5,18H2,1-3H3 |
Clé InChI |
RGBBGWWCUGIVNR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(N(C(=N1)CCN)C)SC2=CC(=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![13-oxa-3,23-dithiahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(16),2(10),4(9),11,14,17,19,21-octaene-5,7-dione](/img/structure/B12690087.png)




